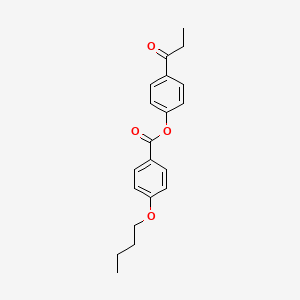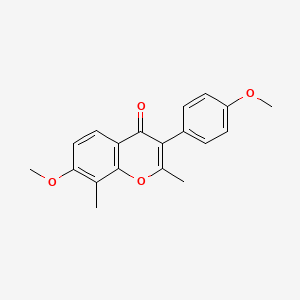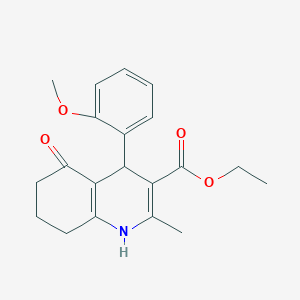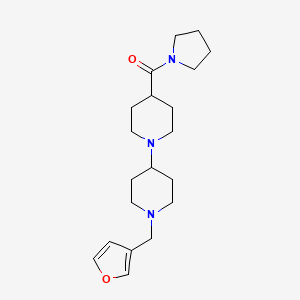
4-propionylphenyl 4-butoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-propionylphenyl 4-butoxybenzoate, also known as P4B, is a synthetic compound used in scientific research. It is a member of the family of benzophenone derivatives, which have been extensively studied due to their potential applications in various fields. P4B has gained attention for its unique properties, including its ability to act as a photosensitizer and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 4-propionylphenyl 4-butoxybenzoate as a photosensitizer involves the absorption of light energy, which causes the photosensitizer to enter an excited state. The excited photosensitizer then reacts with oxygen to produce reactive oxygen species (ROS), which can damage cellular components and ultimately lead to cell death. The selectivity of PDT is achieved by targeting the photosensitizer to cancer cells, which have a higher metabolic rate and therefore produce more ROS upon exposure to light.
Biochemical and Physiological Effects:
4-propionylphenyl 4-butoxybenzoate has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In addition to its role as a photosensitizer, 4-propionylphenyl 4-butoxybenzoate has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. 4-propionylphenyl 4-butoxybenzoate has also been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-propionylphenyl 4-butoxybenzoate is its ease of synthesis and purification, which makes it a viable option for large-scale experiments. 4-propionylphenyl 4-butoxybenzoate is also relatively stable and can be stored for extended periods without degradation. However, one limitation of 4-propionylphenyl 4-butoxybenzoate is its relatively low solubility in aqueous solutions, which may limit its applicability in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 4-propionylphenyl 4-butoxybenzoate. One area of interest is the development of more efficient synthesis methods for 4-propionylphenyl 4-butoxybenzoate and other benzophenone derivatives. Another area of interest is the optimization of PDT protocols using 4-propionylphenyl 4-butoxybenzoate as a photosensitizer, including the development of targeted delivery systems for 4-propionylphenyl 4-butoxybenzoate. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4-propionylphenyl 4-butoxybenzoate and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 4-propionylphenyl 4-butoxybenzoate involves the reaction of 4-butoxybenzoic acid with propionyl chloride in the presence of a catalyst. The resulting product is then purified through a series of techniques, including recrystallization and column chromatography. The synthesis of 4-propionylphenyl 4-butoxybenzoate is relatively straightforward and can be performed on a large scale, making it a viable option for industrial applications.
Aplicaciones Científicas De Investigación
4-propionylphenyl 4-butoxybenzoate has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 4-propionylphenyl 4-butoxybenzoate is as a photosensitizer in photodynamic therapy (PDT). PDT is a non-invasive treatment method for various types of cancer that involves the use of a photosensitizer and light to selectively destroy cancer cells. 4-propionylphenyl 4-butoxybenzoate has been shown to be an effective photosensitizer in vitro and in vivo, making it a potential candidate for further clinical studies.
Propiedades
IUPAC Name |
(4-propanoylphenyl) 4-butoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-3-5-14-23-17-10-8-16(9-11-17)20(22)24-18-12-6-15(7-13-18)19(21)4-2/h6-13H,3-5,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSMYYQVCOHXOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50367478 |
Source


|
| Record name | STK142165 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53146-65-9 |
Source


|
| Record name | STK142165 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-N-(3,4-dimethylphenyl)-3-piperidinamine](/img/structure/B4944513.png)



![N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4944570.png)
![1-methyl-6-oxo-N-[3-(4-pyridinyl)propyl]-1,6-dihydro-3-pyridazinecarboxamide trifluoroacetate](/img/structure/B4944578.png)
![5-bromo-1-[2-(4-bromophenyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B4944582.png)
![3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4944591.png)
![N-[2-(1-piperidinyl)ethyl]cyclopentanecarboxamide](/img/structure/B4944593.png)

![N-(3-methoxyphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4944601.png)
![ethyl 1-[2-({[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-4-nitrophenyl]-4-piperidinecarboxylate](/img/structure/B4944608.png)
![(3,4-dimethoxybenzyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B4944616.png)
![2-[(5-nitro-1-oxidospiro[benzimidazole-2,1'-cyclohexan]-4-yl)amino]ethanol](/img/structure/B4944623.png)